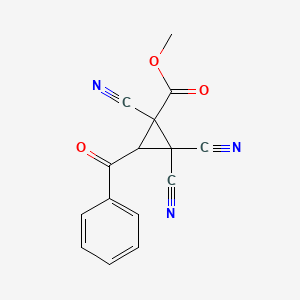![molecular formula C14H14N6O B11063308 Hydrazine, N-(4-methoxybenzylidene)-N'-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-](/img/structure/B11063308.png)
Hydrazine, N-(4-methoxybenzylidene)-N'-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-METHOXYBENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE involves several steps. Typically, the synthetic route includes the reaction of 4-methoxybenzaldehyde with hydrazine derivatives under specific conditions to form the hydrazone linkage. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mécanisme D'action
The mechanism by which 4-METHOXYBENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE exerts its effects involves the inhibition of specific molecular targets. For instance, as an anticancer agent, it inhibits the activity of c-Met and Pim-1 kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival . This inhibition results in cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar compounds include other triazolo[4,3-b]pyridazine derivatives, such as:
4-METHOXYBENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE: Known for its potent anticancer activity.
1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZINE: Exhibits diverse pharmacological activities, including antimicrobial and anticancer properties.
1,2,4-TRIAZOLO[4,3-B][1,2,4,5]TETRAZINE: Known for its energetic material properties.
The uniqueness of 4-METHOXYBENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE lies in its dual inhibition of c-Met and Pim-1 kinases, making it a promising candidate for targeted cancer therapy .
Propriétés
Formule moléculaire |
C14H14N6O |
|---|---|
Poids moléculaire |
282.30 g/mol |
Nom IUPAC |
N-[(E)-(4-methoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C14H14N6O/c1-10-16-18-14-8-7-13(19-20(10)14)17-15-9-11-3-5-12(21-2)6-4-11/h3-9H,1-2H3,(H,17,19)/b15-9+ |
Clé InChI |
QCOQCSSCLJMFPG-OQLLNIDSSA-N |
SMILES isomérique |
CC1=NN=C2N1N=C(C=C2)N/N=C/C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=NN=C2N1N=C(C=C2)NN=CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11063227.png)
![[4-(4-Methoxyphenyl)piperazin-1-yl]{2-[(4-methylbenzyl)oxy]phenyl}methanethione](/img/structure/B11063229.png)


![3-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11063249.png)
![6-(4-acetylphenyl)-3-(2,4-dimethoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11063254.png)
![1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11063257.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11063261.png)


![2-[(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11063280.png)

![N-(4-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063299.png)
![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11063303.png)
